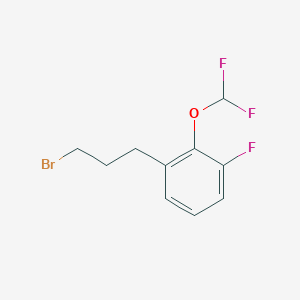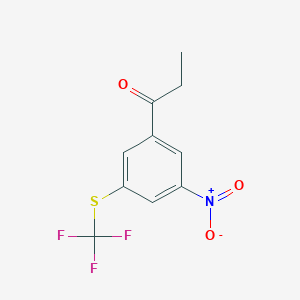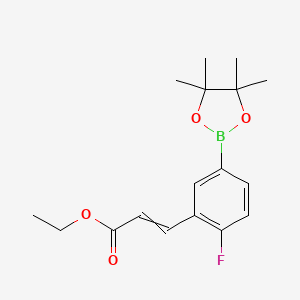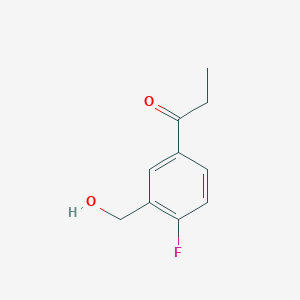
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity, making them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which can directly form C-F bonds under mild conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale chemical synthesis using specialized equipment and reagents. The choice of method depends on the desired properties of the final product and the specific application.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Chemistry
In chemistry, fluorinated compounds are used as intermediates in the synthesis of more complex molecules. They are also valuable in studying reaction mechanisms and developing new synthetic methods .
Biology
In biology, fluorinated compounds are used as probes in molecular imaging and as tools for studying enzyme mechanisms. Their unique properties make them useful in various biochemical assays .
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their increased stability and bioavailability make them ideal candidates for drug development, particularly in the treatment of cancer and viral infections .
Industry
In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. They are also used in the development of diagnostic probes and bioinspired materials .
Mechanism of Action
The mechanism of action of Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Fluorinated compounds can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to enhanced activity and stability . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are critical, such as in pharmaceuticals and molecular imaging .
Properties
Molecular Formula |
C12H16F2N2O2 |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
benzyl N-[1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,17) |
InChI Key |
BCHOICRROXORIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)




